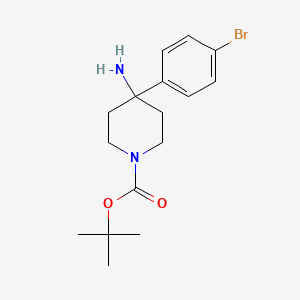

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

Vue d'ensemble

Description

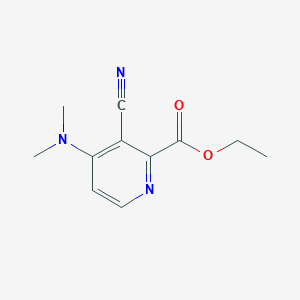

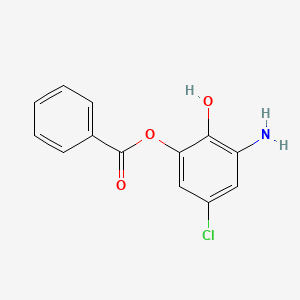

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is an organic compound . It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Synthesis Analysis

This compound is a precursor used in the synthesis of fentanyl and its analogues . It is one of the three precursors that have been placed under international control due to their use in illicit fentanyl manufacture . The synthesis of this compound involves the use of specific precursor chemicals .Molecular Structure Analysis

The empirical formula of this compound is C17H26N2O2 . Its molecular weight is 290.40 .Chemical Reactions Analysis

As a precursor, this compound is used in the synthesis of fentanyl and its analogues . The synthesis methods involve the use of specific precursor chemicals .Physical And Chemical Properties Analysis

This compound is a powder . It has a quality level of 100 . It is a reagent type: linker functional group Boc amine . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Comprehensive Analysis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate Applications

Targeted Protein Degradation (PROTAC Development): This compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation, offering a promising approach for treating diseases with aberrant protein expression or activity .

Cancer Treatment (PARP Inhibitor Synthesis): It is an intermediate in the synthesis of Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib has shown efficacy in treating BRCA-1 and -2 mutant tumors, representing a significant advancement in personalized cancer therapy .

Chemical Synthesis: As a 4-aryl piperidine, it is utilized in various chemical synthesis processes, particularly in the pharmaceutical industry where precision and specificity are crucial for developing new drugs and treatments.

Research & Development: In R&D, this compound is valuable for exploring new pathways and mechanisms in drug action, potentially leading to breakthroughs in medication and treatment options.

Advanced Battery Science: The compound’s properties may be explored for use in advanced battery science, contributing to the development of more efficient and longer-lasting energy storage solutions.

Analytical Chemistry: In analytical chemistry, it can be used as a standard or reagent in chromatographic methods and mass spectrometry, aiding in the identification and quantification of complex biological samples.

Biopharma Production: Its role as an intermediate or building block in biopharmaceutical production is critical for the synthesis of active pharmaceutical ingredients (APIs) with high purity and efficacy.

Drug Overdose Crisis Mitigation: Related compounds have been identified as precursors to potent opioids like fentanyl. Understanding the synthesis and pathways of such compounds can aid in addressing the opioid crisis by developing countermeasures or alternative pain management solutions .

For further details on each application, additional research and access to specialized databases would be required.

Sigma-Aldrich: tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate Sigma-Aldrich: tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ChemicalBook: tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate UNODC: Three precursors of the most common synthetic opioids

Mécanisme D'action

Target of Action

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, also known as 1-Boc-4-AP , is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptors agonists, indicating that the primary target of this compound is likely the opioid receptors.

Mode of Action

After being converted into fentanyl or its analogues, it can bind to the opioid receptors, particularly the mu-opioid receptor, leading to a decrease in the perception of pain .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in pain perception and response. When the final product, fentanyl or its analogues, binds to the opioid receptors, it inhibits the release of nociceptive (pain signal) neurotransmitters, thereby reducing the sensation of pain .

Pharmacokinetics

The final products, fentanyl and its analogues, are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier and exert their analgesic effects .

Result of Action

The primary result of the action of this compound, through its conversion to fentanyl and its analogues, is potent analgesia or pain relief . These compounds can also cause side effects such as respiratory depression, nausea, and dependence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as other drugs or food, can affect the metabolism and excretion of the compound .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRPHFVVJIVRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678275 | |

| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

CAS RN |

917925-62-3 | |

| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)

![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)

![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)